molecular formula C17H16O2 B14284889 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- CAS No. 134127-81-4

2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)-

Cat. No.: B14284889
CAS No.: 134127-81-4
M. Wt: 252.31 g/mol
InChI Key: CUFOITPDPFGQHC-GXDHUFHOSA-N
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Description

2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is an organic compound with the molecular formula C16H16O2. It is a derivative of cinnamaldehyde, featuring a phenylmethoxy group attached to the phenyl ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- typically involves the aldol condensation of benzaldehyde derivatives with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR)

    Catalysts: Solid base catalysts like magnesium oxide

    Purification: Distillation and recrystallization

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: Forms carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Produces alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation reactions using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride

Major Products

    Oxidation: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanoic acid

    Reduction: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanol

    Substitution: 2-Methyl-3-(3-(phenylmethoxy)phenyl)-2-chloropropanal

Scientific Research Applications

2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity and alter cellular functions. The compound targets pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 2-Propenal, 3-phenyl-

    2-Methylcinnamaldehyde: 2-Propenal, 2-methyl-3-phenyl-

    3-Phenylpropionaldehyde: Propanal, 3-phenyl-

Uniqueness

2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is unique due to the presence of the phenylmethoxy group, which enhances its aromatic properties and reactivity. This structural feature distinguishes it from other cinnamaldehyde derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

134127-81-4

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(E)-2-methyl-3-(3-phenylmethoxyphenyl)prop-2-enal

InChI

InChI=1S/C17H16O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b14-10+

InChI Key

CUFOITPDPFGQHC-GXDHUFHOSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)OCC2=CC=CC=C2)/C=O

Canonical SMILES

CC(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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